4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Overview
Description
4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H29N3O4S and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.18787759 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy and Photophysical Properties
Research on benzenesulfonamide derivatives has uncovered their potential in photodynamic therapy, a treatment method for cancer. The study by Pişkin, Canpolat, and Öztürk (2020) demonstrated that new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates for Type II photosensitizers in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antiproliferative Activity
Gul et al. (2016) synthesized a series of benzenesulfonamides with the potential for tumor-specific activity and as inhibitors of carbonic anhydrase, a key enzyme involved in various physiological processes. Some derivatives showed interesting cytotoxic activities, hinting at their potential for further anti-tumor studies (Gul et al., 2016).
Neuroprotective and Cognitive Enhancing Properties
SB-399885, a selective 5-HT6 receptor antagonist with a benzenesulfonamide group, demonstrated cognitive-enhancing properties in aged rat models, suggesting its potential for treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. This indicates the utility of benzenesulfonamide derivatives in neuropharmacology and cognitive research (Hirst et al., 2006).
Antifungal and Antibacterial Applications
A novel series of azetidin-2-ones with benzenesulfonamide moieties exhibited potent antifungal activity against Aspergillus niger & Aspergillus flavus, demonstrating the potential of these compounds in developing new antimicrobial agents (Gupta & Halve, 2015).
Molecular Structure and Crystallography
Studies on the molecular structure and crystallography of benzenesulfonamide derivatives have contributed significantly to understanding their physical properties and potential applications. Rodrigues et al. (2015) examined the crystal structures of various benzenesulfonamides, revealing insights into their supramolecular architecture and intermolecular interactions (Rodrigues et al., 2015).
Properties
IUPAC Name |
4-methoxy-3-(pyrrolidine-1-carbonyl)-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-26-18-8-7-16(15-17(18)19(23)22-13-4-5-14-22)27(24,25)20-9-6-12-21-10-2-3-11-21/h7-8,15,20H,2-6,9-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFSARMXSHNYGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCCC2)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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